His-Leu-lopinavir
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Overview
Description
His-Leu-lopinavir is a histidine-based dipeptide prodrug of lopinavir, an HIV protease inhibitor. This compound is designed to enhance the bioavailability and therapeutic efficacy of lopinavir by leveraging the properties of histidine and leucine. Lopinavir is commonly used in combination with ritonavir to treat HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of His-Leu-lopinavir involves the conjugation of histidine and leucine to lopinavir. The process typically includes the following steps:
Activation of Carboxyl Groups: The carboxyl groups of histidine and leucine are activated using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated histidine and leucine are then coupled with lopinavir under mild conditions to form the dipeptide prodrug.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of histidine, leucine, and lopinavir are synthesized and activated.
Automated Coupling: Automated systems are used to couple the activated amino acids with lopinavir efficiently.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: His-Leu-lopinavir undergoes various chemical reactions, including:
Hydrolysis: The dipeptide bond can be hydrolyzed under acidic or basic conditions, releasing lopinavir.
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residue, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products:
Lopinavir: Released upon hydrolysis.
Oxidized Derivatives: Formed during oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution.
Scientific Research Applications
His-Leu-lopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide conjugation and prodrug design.
Biology: Investigated for its potential to enhance the bioavailability and efficacy of lopinavir in cellular and animal models.
Medicine: Explored as a therapeutic agent for HIV treatment, particularly in combination with other antiretrovirals.
Industry: Utilized in the development of advanced drug delivery systems and formulations .
Mechanism of Action
His-Leu-lopinavir exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious viral particles. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition results in the formation of immature, non-infectious viral particles, thereby reducing viral replication and load .
Comparison with Similar Compounds
Lopinavir: The parent compound, used in combination with ritonavir.
Ritonavir: Another HIV protease inhibitor, often used to boost the efficacy of lopinavir.
Saquinavir: A similar protease inhibitor used in HIV treatment.
Nelfinavir: Another protease inhibitor with a similar mechanism of action .
Uniqueness of His-Leu-lopinavir: this compound is unique due to its dipeptide structure, which enhances the bioavailability and stability of lopinavir. The conjugation with histidine and leucine allows for improved pharmacokinetic properties and targeted delivery, making it a promising candidate for advanced HIV therapy .
Properties
Molecular Formula |
C51H70N8O7 |
---|---|
Molecular Weight |
907.1 g/mol |
IUPAC Name |
[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate |
InChI |
InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1 |
InChI Key |
CNRARJITWNMDCM-XGZCXRAPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N |
Origin of Product |
United States |
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